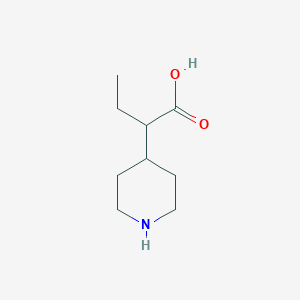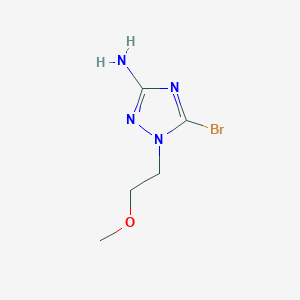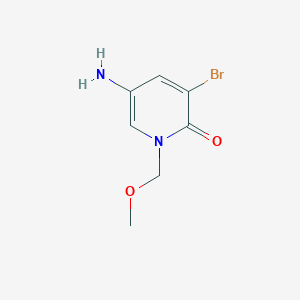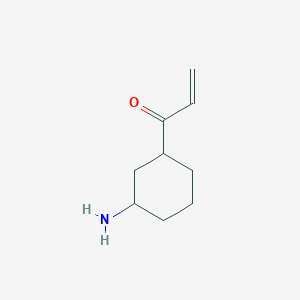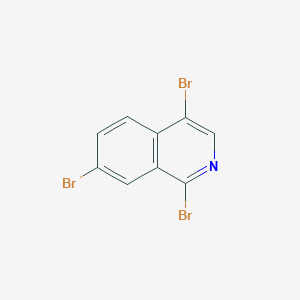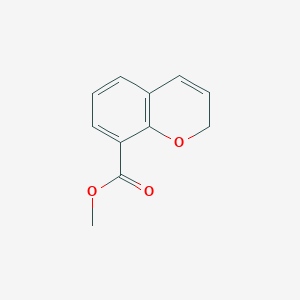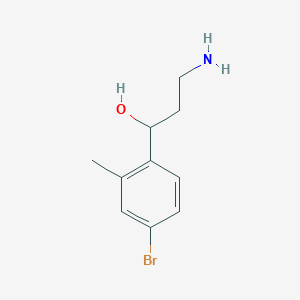![molecular formula C6H11ClN2O3 B13182745 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is a chemical compound with the molecular formula C6H11ClN2O3. It is a chlorinated ethanone derivative, characterized by the presence of a chloro group, an isopropoxycarbonyl group, and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one typically involves the reaction of 2-chloroethanone with isopropyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloroethanone is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The isopropoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or methanol) are used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols or amines.
Aplicaciones Científicas De Investigación
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropoxycarbonyl group may enhance the compound’s stability and facilitate its transport across cell membranes. The amino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Another chlorinated ethanone derivative with different substituents.
2-Chloro-1-(phenyl)ethan-1-one: A structurally similar compound with a phenyl group instead of the isopropoxycarbonyl group.
Uniqueness
2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxycarbonyl group differentiates it from other chlorinated ethanone derivatives, potentially enhancing its stability and reactivity in various applications .
Propiedades
Fórmula molecular |
C6H11ClN2O3 |
|---|---|
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
propan-2-yl N-[(2-chloroacetyl)amino]carbamate |
InChI |
InChI=1S/C6H11ClN2O3/c1-4(2)12-6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
Clave InChI |
FZAMYUBQJAJIOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


